(S)-1-(Pyridazin-3-yl)ethan-1-ol
Description
(S)-1-(Pyridazin-3-yl)ethan-1-ol is a chiral alcohol derivative featuring a pyridazine ring substituted at the 3-position with an ethanol group. The stereochemistry of the hydroxyl-bearing carbon (S-configuration) is critical for its biological and physicochemical properties, as enantiomers often exhibit divergent interactions in chiral environments. Pyridazine derivatives are known for their versatility in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient aromatic system, which facilitates hydrogen bonding and π-stacking interactions.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(1S)-1-pyridazin-3-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-7-8-6/h2-5,9H,1H3/t5-/m0/s1 |
InChI Key |
REKAZYZDOBKGMH-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=NN=CC=C1)O |
Canonical SMILES |
CC(C1=NN=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-pyridazin-3-ylethanol typically involves the reduction of pyridazin-3-yl ketone using chiral reducing agents to ensure the desired stereochemistry. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of (1S)-1-pyridazin-3-ylethanol may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize catalytic hydrogenation techniques and advanced purification processes to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-pyridazin-3-ylethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridazin-3-yl aldehyde or pyridazin-3-yl carboxylic acid.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-pyridazin-3-ylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-1-pyridazin-3-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridazine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between (S)-1-(Pyridazin-3-yl)ethan-1-ol and related pyridazine derivatives are summarized below:
Table 1: Key Comparisons of Pyridazine Derivatives
Structural and Functional Analysis
- Chirality and Substituent Effects: Unlike Compound 9 , which has a triazole-thioether linker and pyridin-2-yl group, this compound lacks extended substituents.
- Herbicidal vs. Neurological Applications: The imidazolidin-2-one derivatives demonstrate that pyridazine fused with a five-membered heterocycle enhances herbicidal activity, likely due to improved metabolic stability. In contrast, the ethanol group in the target compound may favor applications in medicinal chemistry (e.g., as a chiral building block for CNS drugs).
- Crystallographic Insights: The planar geometry and intermolecular H-bonding in N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine suggest that pyridazine derivatives with aromatic substituents adopt rigid conformations. The hydroxyl group in this compound could introduce additional H-bond donors, altering solubility or crystallinity.
Notes on Limitations
- Direct data on this compound’s biological activity or applications are absent in the provided evidence; comparisons are extrapolated from structurally related compounds.
- Further studies are needed to validate enantiomer-specific effects and optimize substituents for target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
